molecular formula C9H14BrCl2N3 B2467317 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride CAS No. 2361635-67-6

8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride

Cat. No.: B2467317
CAS No.: 2361635-67-6
M. Wt: 315.04
InChI Key: DYWRCXILIMKTFD-UHFFFAOYSA-N
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Description

8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride is a chemical compound with the molecular formula C9H12BrN3·2HCl. It is a brominated derivative of a pyrido[2,3-b][1,4]diazepine, which is a type of heterocyclic aromatic organic compound. This compound is of interest in various scientific research applications due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride typically involves multiple steps, starting with the construction of the pyrido[2,3-b][1,4]diazepine core. One common synthetic route includes the cyclization of a suitable precursor, such as a 1,4-diaminobutane derivative, with a brominated compound under acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste. Quality control measures, such as chromatography and spectroscopy, would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The bromine atom can be oxidized to form a bromate or other oxidized species.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different derivative.

  • Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: Various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3), can be employed for substitution reactions.

Major Products Formed:

  • Oxidation: Bromate derivatives or other oxidized forms.

  • Reduction: Derivatives lacking the bromine atom.

  • Substitution: Derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bromine atom makes it a versatile reagent for further chemical modifications.

Biology: The biological activity of 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride has been studied for its potential as a pharmacological agent. It may interact with various biological targets, leading to potential therapeutic applications.

Medicine: Research has explored its use in the development of new drugs, particularly in the field of oncology. Its ability to interact with specific molecular targets makes it a candidate for anti-cancer agents.

Industry: In the chemical industry, this compound is used in the synthesis of other chemicals and materials. Its unique structure and reactivity make it valuable for various industrial applications.

Comparison with Similar Compounds

  • 8-Methoxy-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole: This compound is structurally similar but contains a methoxy group instead of a bromine atom.

  • 7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Another brominated compound with a different heterocyclic core.

Uniqueness: 8-Bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine; dihydrochloride is unique due to its specific combination of a bromine atom and a pyrido[2,3-b][1,4]diazepine core. This combination provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

IUPAC Name

8-bromo-4-methyl-2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN3.2ClH/c1-6-2-3-11-8-4-7(10)5-12-9(8)13-6;;/h4-6,11H,2-3H2,1H3,(H,12,13);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWRCXILIMKTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC2=C(N1)N=CC(=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrCl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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